6-Nitronicotinic acid
Overview
Description
Scientific Research Applications
6-Nitronicotinic acid has several applications in scientific research:
Chemistry
Catalysis: It can be used as a ligand in coordination chemistry and catalysis.
Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Biology
Biochemical Studies: It is used in studies involving enzyme inhibition and receptor binding.
Medicine
Pharmaceutical Research:
Industry
Material Science: It can be used in the development of new materials with specific properties.
Safety and Hazards
Mechanism of Action
- The role of GPR109A is multifaceted. When activated by niacin, it leads to various downstream effects, including lipid metabolism modulation and anti-inflammatory responses .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
6-Nitronicotinic acid plays a significant role in biochemical reactions, particularly in redox reactions. It interacts with several enzymes and proteins, including nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases. These interactions are crucial for the compound’s function as an electron donor or acceptor in redox reactions. The nitro group in this compound enhances its electron-withdrawing properties, making it a potent agent in these reactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules such as protein kinases and phosphatases. Additionally, this compound can affect gene expression by altering the transcriptional activity of certain genes involved in metabolic pathways . Its impact on cellular metabolism is evident through its role in the regulation of nicotinamide adenine dinucleotide levels, which are essential for energy production and other metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, leading to either inhibition or activation of their activity. For instance, it can inhibit the activity of certain dehydrogenases by competing with nicotinamide adenine dinucleotide for binding sites. This inhibition can result in altered metabolic flux and changes in the levels of various metabolites . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on metabolic processes and cellular function. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and oxidative stress . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage level . These findings underscore the importance of careful dosage optimization in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to redox reactions and energy metabolism. It interacts with enzymes such as nicotinamide adenine dinucleotide-dependent dehydrogenases and nicotinamide adenine dinucleotide phosphate-dependent oxidoreductases . These interactions are crucial for maintaining the balance of redox reactions and ensuring efficient energy production. Additionally, this compound can influence the levels of various metabolites, further highlighting its role in metabolic regulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s uptake into cells and its subsequent distribution to various cellular compartments . The localization and accumulation of this compound within cells are influenced by its interactions with binding proteins, which can affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These mechanisms ensure that the compound exerts its effects in the appropriate cellular context.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Nitronicotinic acid can be synthesized through several methods. One common synthetic route involves the nitration of nicotinic acid. The process typically includes the following steps:
Nitration Reaction: Nicotinic acid is treated with a mixture of concentrated sulfuric acid and concentrated nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the sixth position of the pyridine ring.
Purification: The crude product is then purified through recrystallization or other suitable purification techniques to obtain pure this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar nitration processes but optimized for large-scale operations. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are carefully controlled to maximize yield and purity. Additionally, industrial processes may incorporate continuous flow reactors and advanced purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
6-Nitronicotinic acid undergoes various chemical reactions, including:
Oxidation
Reagents and Conditions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Products: Oxidation typically leads to the formation of carboxylic acids or other oxidized derivatives.
Reduction
Reagents and Conditions: Reducing agents like sodium borohydride or catalytic hydrogenation.
Products: Reduction of the nitro group can yield amino derivatives.
Substitution
Reagents and Conditions: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or amines.
Products: Substituted pyridine derivatives are formed.
Comparison with Similar Compounds
6-Nitronicotinic acid can be compared with other nitropyridine derivatives, such as:
- 5-Nitronicotinic acid
- 2-Nitronicotinic acid
- 3-Nitronicotinic acid
Uniqueness
- Position of Nitro Group : The unique position of the nitro group at the sixth position of the pyridine ring distinguishes it from other nitropyridine derivatives.
- Chemical Properties : The specific arrangement of functional groups imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
6-nitropyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-6(10)4-1-2-5(7-3-4)8(11)12/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKLCZNDTUKHHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10305472 | |
Record name | 6-Nitronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10305472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33225-73-9 | |
Record name | 6-Nitro-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33225-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 170849 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033225739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 33225-73-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170849 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Nitronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10305472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Nitropyridine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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